rac-(2R,3R)-3-methoxy-2-(propan-2-yl)pyrrolidine hydrochloride, cis
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Overview
Description
rac-(2R,3R)-3-methoxy-2-(propan-2-yl)pyrrolidine hydrochloride, cis: is a synthetic organic compound belonging to the class of pyrrolidines. Pyrrolidines are heterocyclic amines characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its stereochemistry, with the (2R,3R) configuration indicating the spatial arrangement of its substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-3-methoxy-2-(propan-2-yl)pyrrolidine hydrochloride, cis typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxypropan-2-ol and 2-pyrrolidone.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including alkylation and cyclization.
Stereoselective Synthesis: The stereochemistry is controlled through the use of chiral catalysts or reagents, ensuring the (2R,3R) configuration.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized for maximum efficiency.
Purification: The product is purified using techniques like crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3R)-3-methoxy-2-(propan-2-yl)pyrrolidine hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
rac-(2R,3R)-3-methoxy-2-(propan-2-yl)pyrrolidine hydrochloride, cis has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which rac-(2R,3R)-3-methoxy-2-(propan-2-yl)pyrrolidine hydrochloride, cis exerts its effects involves interaction with specific molecular targets. These targets may include:
Receptors: Binding to neurotransmitter receptors, influencing signal transduction pathways.
Enzymes: Inhibition or activation of enzymes involved in metabolic processes.
Ion Channels: Modulation of ion channel activity, affecting cellular excitability.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2-(propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride
- (2S,3S)-2-(propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride
- (2R,3R)-3-methoxy-2-(propan-2-yl)pyrrolidine
Uniqueness
rac-(2R,3R)-3-methoxy-2-(propan-2-yl)pyrrolidine hydrochloride, cis is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its methoxy group and hydrochloride salt form enhance its solubility and reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
2742387-46-6 |
---|---|
Molecular Formula |
C8H18ClNO |
Molecular Weight |
179.7 |
Purity |
95 |
Origin of Product |
United States |
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